6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile
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Overview
Description
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile is a chemical compound that features a benzonitrile core substituted with a methoxy group, a methyl group, and a thiophen-2-ylmethyl group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating thiophene derivatives .
Chemical Reactions Analysis
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents
Scientific Research Applications
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to unique properties and applications.
Properties
CAS No. |
144061-57-4 |
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Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2-(thiophen-2-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H13NOS/c1-10-5-6-14(16-2)13(9-15)12(10)8-11-4-3-7-17-11/h3-7H,8H2,1-2H3 |
InChI Key |
CMWDZWCSZRMEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC=CS2 |
Origin of Product |
United States |
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